4-methyl-7-nitro-1H-benzo[d]imidazole
Description
4-Methyl-7-nitro-1H-benzo[d]imidazole is a benzimidazole derivative featuring a methyl (-CH₃) group at the 4-position and a nitro (-NO₂) group at the 7-position. The benzimidazole core consists of a benzene ring fused to an imidazole ring, which confers aromatic stability and versatile reactivity. The methyl group enhances lipophilicity, while the nitro group introduces strong electron-withdrawing effects, influencing electronic distribution and reactivity patterns.
Properties
IUPAC Name |
7-methyl-4-nitro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-3-6(11(12)13)8-7(5)9-4-10-8/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOZELJWOZJICK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)[N+](=O)[O-])N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801299393 | |
| Record name | 4-Methyl-7-nitro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801299393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101420-63-7 | |
| Record name | 4-Methyl-7-nitro-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101420-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-7-nitro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801299393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-7-nitro-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-1,2-phenylenediamine with 4-nitrobenzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which undergoes cyclization to form the desired benzimidazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-7-nitro-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as halogens, nitrating agents.
Cyclization: Acid catalysts, heat.
Major Products Formed:
Reduction of Nitro Group: 4-methyl-7-amino-1H-benzo[d]imidazole.
Substitution Reactions: Various substituted benzimidazole derivatives depending on the electrophile used.
Scientific Research Applications
Antitubercular Properties
Recent studies have demonstrated that derivatives of 1H-benzo[d]imidazole, including 4-methyl-7-nitro-1H-benzo[d]imidazole, exhibit significant antitubercular activity against Mycobacterium tuberculosis. These compounds were shown to act at nanomolar concentrations without causing toxicity to human cells. The mechanism of action involves the inhibition of the MmpL3 protein, which is crucial for the export of mycolic acids in the bacterial cell wall. Specifically, the compounds disrupt the synthesis of trehalose dimycolate, an essential component for maintaining the integrity of the mycobacterial outer membrane .
Cytotoxicity Against Cancer Cells
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines, including human colon cancer (HCT-116), hepatocellular carcinoma (HepG2), and breast cancer (MCF-7). The compound demonstrated promising cytotoxic activity comparable to established chemotherapeutics such as doxorubicin and sorafenib. The half-maximal inhibitory concentration (IC50) values ranged from 7.82 to 10.21 μM across different cell lines, indicating its potential as a chemotherapeutic agent .
Material Science Applications
Beyond biological applications, this compound has potential uses in material science:
Fluorescent Probes
The compound can be utilized as a fluorescent probe due to its unique electronic properties, making it suitable for applications in bioimaging and sensor technology. Its ability to emit light upon excitation allows for real-time monitoring of biological processes at the cellular level.
Polymer Chemistry
In polymer applications, benzimidazole derivatives are explored for their role as additives that can enhance thermal stability and mechanical properties of polymers. The incorporation of such compounds into polymer matrices can lead to improved performance characteristics in various industrial applications.
Case Study 1: Antitubercular Activity
A comprehensive study evaluated the efficacy of several benzimidazole derivatives against drug-resistant strains of M. tuberculosis. The results indicated that compounds like this compound significantly inhibited bacterial growth at low concentrations (MIC values as low as 0.145 μM), showcasing their potential as new therapeutic agents against tuberculosis .
Case Study 2: Cancer Cell Line Testing
In another study, a series of benzimidazole derivatives were tested for their cytotoxic effects on multiple cancer cell lines. The findings revealed that certain substitutions on the benzimidazole ring enhanced cytotoxicity, with specific derivatives achieving IC50 values comparable to leading cancer therapies .
Mechanism of Action
The mechanism of action of 4-methyl-7-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cell death .
Comparison with Similar Compounds
Structural and Electronic Properties
The substituent type and position critically modulate electronic and steric effects. Key analogs include:
Key Observations :
- The 7-nitro group in the target compound likely reduces electron density at the imidazole ring more effectively than 5-nitro analogs due to positional resonance effects .
- Methyl groups (e.g., 4-CH₃ or 7-CH₃) enhance hydrophobicity without significantly altering reactivity, unlike halogens (e.g., Cl) or hydroxyl groups .
Reactivity with Ozone and Degradation Pathways
Reactivity with ozone (kO₃) is a critical parameter for environmental persistence and oxidative degradation:
Key Observations :
- The nitro group in this compound likely reduces ozone reactivity due to electron withdrawal, contrasting with unsubstituted imidazole (kO₃ = 2.3 × 10⁵ M⁻¹s⁻¹) .
- Degradation products may include nitroso intermediates or formamide derivatives, but persistence is expected due to the stability of nitro groups .
Toxicity and Environmental Impact
Nitro groups often enhance toxicity compared to non-nitro analogs:
Biological Activity
4-Methyl-7-nitro-1H-benzo[d]imidazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
This compound is characterized by the presence of a methyl group and a nitro group on the benzimidazole ring. These functional groups contribute to its unique chemical reactivity and biological properties, allowing it to participate in various chemical reactions such as oxidation, reduction, and substitution .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cell death or inhibition of cellular functions. This mechanism underlies its antimicrobial and anticancer properties .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing promising results.
| Pathogen | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 40 | |
| Escherichia coli | 200 | |
| Pseudomonas aeruginosa | 500 | |
| Candida albicans | 250 |
The compound's effectiveness against S. aureus and E. coli suggests potential applications in treating infections caused by these bacteria.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer activity. Studies have demonstrated that it can induce apoptosis in cancer cell lines.
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF-7 (breast cancer) | 25.72 ± 3.95 | Induces apoptosis |
| U87 (glioblastoma) | 45.2 ± 13.0 | Cytotoxicity |
The compound's ability to suppress tumor growth in vivo has also been noted, indicating its potential as a lead compound for cancer therapeutics .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications to the benzimidazole structure can significantly impact biological activity. For instance, the presence of the nitro group enhances antimicrobial effects while promoting cytotoxicity in cancer cells .
Case Studies
Several case studies highlight the efficacy of this compound:
- Antimicrobial Efficacy : A study evaluated the compound's activity against multidrug-resistant strains of Mycobacterium tuberculosis. The results indicated an MIC value as low as 0.625 μg/mL against resistant strains, showcasing its potential for treating resistant infections .
- Cytotoxicity in Cancer Models : In xenograft models, treatment with this compound resulted in significant tumor regression compared to control groups, suggesting effective systemic delivery and action against solid tumors .
Q & A
Basic Research Questions
Q. What are common synthetic routes for 1H-benzo[d]imidazole derivatives like 4-methyl-7-nitro-1H-benzo[d]imidazole, and how do substituents influence reaction efficiency?
- Methodological Answer : 1H-Benzo[d]imidazole derivatives are typically synthesized via cyclocondensation of o-phenylenediamine with carbonyl-containing reagents under acidic conditions. Substituents (e.g., nitro, methyl groups) are introduced by modifying the starting materials or intermediates. For example, nitro groups can be incorporated via nitration reactions, while methyl groups may arise from alkylation or use of methyl-substituted precursors. Reaction efficiency depends on electronic and steric effects: electron-withdrawing groups (e.g., -NO₂) enhance electrophilic substitution but may slow cyclization due to steric hindrance. Detailed protocols and substituent effects are documented in studies using NMR and HRMS for structural validation .
Q. Which analytical techniques are critical for characterizing 1H-benzo[d]imidazole derivatives?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : To confirm substitution patterns and aromaticity (e.g., chemical shifts for nitro groups at δ ~8.5 ppm in 1H NMR) .
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight and formula validation .
- Melting Point Analysis : To assess purity and crystallinity .
- HPLC : For purity assessment and separation of regioisomers .
Q. How are cytotoxicity and biological activity evaluated for benzimidazole derivatives?
- Methodological Answer : Standard protocols include:
- In-vitro cytotoxicity assays (e.g., MTT assay) using cell lines like HUVECs or BJ fibroblasts, with IC₅₀ values calculated to quantify potency .
- Molecular docking against targets like EGFR to predict binding modes and affinity (e.g., AutoDock Vina with scoring functions) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) optimize geometries and compute frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. Exact exchange terms (e.g., Becke’s 1993 functional) improve accuracy for nitro-group effects on electron density . Solvent effects are modeled using polarizable continuum models (PCM). Results correlate with experimental UV-Vis and electrochemical data .
Q. What advanced structural analysis techniques resolve conformational ambiguities in benzimidazole derivatives?
- Methodological Answer :
- X-ray crystallography : Determines dihedral angles between aromatic rings (e.g., 61.73° between imidazole and phenyl rings in 2-(naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole) .
- Dynamic NMR : Probes rotational barriers of substituents (e.g., methyl groups) in solution .
Q. How do catalysts like nano-SiO₂ enhance benzimidazole synthesis, and what mechanistic insights exist?
- Methodological Answer : Nano-SiO₂ acts as a Lewis acid catalyst, polarizing carbonyl groups in intermediates to accelerate cyclization. Kinetic studies (e.g., Arrhenius plots) and spectroscopic monitoring (FT-IR) reveal rate-determining steps. Catalyst recyclability and solvent effects (e.g., DMF vs. ethanol) are optimized via DOE (Design of Experiments) .
Q. What computational models predict ADMET properties of nitro-substituted benzimidazoles?
- Methodological Answer :
- QSAR models : Use descriptors like logP, topological polar surface area (TPSA), and H-bond counts to predict permeability and toxicity .
- Random Forest Regression (RFR) : Analyzes Fe(VI) oxidation kinetics in ionic liquids, linking substituent electronegativity to metabolic stability .
- In-silico tools : SwissADME or ProTox-II evaluate hepatotoxicity and CYP450 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
